molecular formula C15H17N5OS2 B11003371 1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B11003371
M. Wt: 347.5 g/mol
InChI Key: ZYKASYJSLXPQPU-UHFFFAOYSA-N
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Description

1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring, a pyrazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under basic conditions.

    Coupling of the Rings: The thiadiazole and pyrazole rings are then coupled together using a suitable coupling reagent, such as a carbodiimide, under mild conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Tin(II) chloride, iron powder, ethanol as solvent.

    Substitution: Electrophiles such as bromine, iodine, or nitronium ion, with solvents like chloroform or dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, nitro derivatives.

Scientific Research Applications

1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: Unique due to its combination of thiadiazole, pyrazole, and thiophene rings.

    1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenyl)-1H-pyrazole-5-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

This compound is unique due to its specific combination of rings, which imparts distinct chemical properties and potential applications. The presence of the thiophene ring, in particular, can enhance the compound’s electronic properties, making it suitable for use in organic electronics and other advanced materials.

Properties

Molecular Formula

C15H17N5OS2

Molecular Weight

347.5 g/mol

IUPAC Name

2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-thiophen-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C15H17N5OS2/c1-9(2)7-13-17-18-15(23-13)16-14(21)11-8-10(19-20(11)3)12-5-4-6-22-12/h4-6,8-9H,7H2,1-3H3,(H,16,18,21)

InChI Key

ZYKASYJSLXPQPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=NN2C)C3=CC=CS3

Origin of Product

United States

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